molecular formula C26H26F4N4O4 B2769536 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 921463-39-0

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2769536
CAS No.: 921463-39-0
M. Wt: 534.512
InChI Key: TZYAPVNAZFINLH-UHFFFAOYSA-N
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Description

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that integrates a pyridinone core, a fluorophenylpiperazine moiety, and a trifluoromethoxyphenylacetamide group. This specific structure suggests potential for high-affinity binding to neurological targets, particularly serotonin receptors, given the known pharmacophore of arylpiperazines. Researchers can utilize this compound as a key chemical tool for investigating signal transduction pathways, receptor-ligand interactions, and enzyme inhibition mechanisms in vitro. Its primary research value lies in the development of novel therapeutic agents for central nervous system (CNS) disorders, with applications in high-throughput screening, lead compound optimization, and structure-activity relationship (SAR) studies. The presence of the trifluoromethoxy group is often employed to enhance metabolic stability and membrane permeability, making this compound particularly valuable for pre-clinical pharmacokinetic and pharmacodynamic studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F4N4O4/c1-37-24-16-34(17-25(36)31-19-4-8-22(9-5-19)38-26(28,29)30)21(14-23(24)35)15-32-10-12-33(13-11-32)20-6-2-18(27)3-7-20/h2-9,14,16H,10-13,15,17H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYAPVNAZFINLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups, including:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Pyridine derivative : Contributes to the compound’s potential interaction with biological targets.
  • Trifluoromethoxy group : Enhances lipophilicity and may influence receptor binding.

Structural Formula

C22H22F3N3O3\text{C}_{22}\text{H}_{22}\text{F}_3\text{N}_3\text{O}_3

Pharmacological Effects

  • Antidepressant Activity : Studies indicate that compounds with piperazine moieties often exhibit antidepressant effects by acting as serotonin receptor modulators. The presence of the 4-fluorophenyl group may enhance these effects through increased receptor affinity .
  • Antitumor Properties : Preliminary data suggest that this compound may have cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival .
  • Neuroprotective Effects : The structural characteristics of the compound suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine and pyridine components likely interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, thereby preventing further division .

Study 1: Antidepressant Activity in Animal Models

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The effective dose was found to correlate with increased levels of serotonin in the brain, suggesting a mechanism involving serotonin receptor activation .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies were performed on several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The results showed an IC50 value of approximately 15 µM for A549 cells, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis in these cells through mitochondrial pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviors
AntitumorCytotoxicity (IC50 ~ 15 µM)
NeuroprotectiveModulation of neurotransmitters
MechanismDescription
Receptor BindingInteraction with serotonin and dopamine receptors
Enzyme InhibitionInhibition of pathways critical for tumor growth
Cell Cycle ArrestInduction of apoptosis in cancer cells

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit notable anticancer properties. The specific compound under discussion has been linked to the synthesis of piperazinylacetamides that demonstrate significant growth inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

Compound Cell Line IC50 (µM) Reference
2-(...)-acetamideMCF-75.71
2-(...)-acetamideHepG26.14

Neurological Disorders

The piperazine moiety is often associated with neuroactive compounds. Studies have explored the potential of similar piperazine derivatives for treating neurological disorders, particularly in modulating neurotransmitter systems . The compound's structure suggests it may act on serotonin receptors or dopamine pathways, which are crucial for conditions like depression and schizophrenia.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of related compounds in animal models. For example, derivatives similar to the compound have been evaluated for their efficacy in preventing seizures induced by picrotoxin, demonstrating promising results .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives showed that modifications to the phenyl rings significantly impacted their anticancer activity. The introduction of electron-withdrawing groups like trifluoromethoxy enhanced the potency against cancer cell lines, suggesting a structure-activity relationship that could be exploited for developing new anticancer agents .

Case Study 2: Neuropharmacological Effects

In another research effort, compounds structurally related to the target molecule were tested for their effects on neurotransmission in rodent models. The findings indicated that these compounds could potentially modulate synaptic activity, providing a basis for further exploration into their use as therapeutic agents for neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs share key motifs, including piperazine rings, substituted phenyl groups, and acetamide linkages. Below is a detailed comparison:

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Piperazine-pyridinone 4-Fluorophenyl, 5-methoxy, N-(4-trifluoromethoxyphenyl) High lipophilicity (CF₃O group), pyridinone for H-bonding
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(furan-2-ylmethyl)acetamide Pyrazolo-triazine 4-Fluorophenyl, N-(furan-2-ylmethyl) Furan group introduces polarizability; triazine core may alter metabolic stability
N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide Piperazine Pyridinyl, N-(4-phenoxyphenyl) Phenoxy group increases steric bulk; pyridinyl may enhance metal coordination
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine-sulfonyl 4-Methylbenzenesulfonyl, N-(4-fluorophenyl) Sulfonyl group improves stability; methylphenyl enhances hydrophobicity
561295-12-3 (Thiophene-triazole-sulfanyl derivative) Triazole-thiophene Thiophene, sulfanyl, N-(4-fluorophenyl) Thiophene and sulfanyl groups may influence electronic properties and solubility

Physicochemical Properties

  • Lipophilicity (LogP): The trifluoromethoxy group in the target compound increases LogP compared to analogs with methoxy (e.g., ) or furan groups. Sulfonyl-containing derivatives (e.g., ) exhibit lower LogP due to polar sulfonyl groups.
  • Molecular Weight: The target compound (MW ~520 g/mol) is heavier than furan-methyl analogs (~450 g/mol ) but lighter than sulfonyl derivatives (~550 g/mol ).
  • Solubility: Pyridinone and furan groups enhance aqueous solubility compared to sulfonyl or triazole cores .

Research Findings and Computational Insights

  • The target compound’s pyridinone ring may exhibit greater electron delocalization than pyrazolo-triazine cores .
  • Synthetic Accessibility: Piperazine-linked compounds (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions. The pyridinone core in the target compound may require specialized oxidation steps.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation, reductive amination, and coupling. Key conditions include:

  • Use of triethylamine as a base to neutralize HCl during acetamide bond formation .
  • Solvent selection (e.g., dimethylformamide) to enhance solubility and reaction efficiency .
  • Temperature control (room temperature to 60°C) to balance reaction rate and byproduct minimization . Purification typically employs high-performance liquid chromatography (HPLC) to achieve >95% purity .

Q. How can structural integrity be confirmed post-synthesis?

Comprehensive spectroscopic characterization is required:

  • NMR (¹H, ¹³C, and 2D-COSY) to verify connectivity of the piperazine, pyridinone, and trifluoromethoxy groups .
  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
  • Mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological assays are recommended for activity screening?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the piperazine moiety’s affinity for enzymatic binding pockets .
  • In vitro cytotoxicity testing (e.g., MTT assay) against cancer cell lines, given structural similarities to pyrazolo-pyrimidine derivatives with anticancer activity .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Yield optimization strategies include:

  • Catalyst screening (e.g., Pd/C for reductive steps) to improve efficiency .
  • Microwave-assisted synthesis to reduce reaction times and improve regioselectivity in heterocyclic ring formation .
  • Parallel reaction monitoring via LCMS to identify bottlenecks in intermediate steps .

Q. What computational methods resolve contradictions in spectroscopic data?

Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) can be addressed by:

  • Density Functional Theory (DFT) simulations to predict and compare theoretical vs. experimental spectra .
  • Dynamic NMR studies to assess rotational barriers in flexible moieties (e.g., piperazine ring puckering) .

Q. How does the compound’s pharmacokinetic profile compare to analogs?

The trifluoromethoxy group enhances metabolic stability but may reduce solubility. Methodological approaches include:

  • LogP determination (octanol-water partition) to assess lipophilicity .
  • Plasma protein binding assays (e.g., equilibrium dialysis) to evaluate bioavailability .
  • CYP450 inhibition screening to predict drug-drug interaction risks .

Q. What strategies elucidate the mechanism of action (MOA) in biological systems?

MOA studies require:

  • Target fishing via affinity chromatography or thermal shift assays to identify binding partners .
  • CRISPR-Cas9 knockout models to validate target relevance in disease pathways .
  • Molecular dynamics simulations to map interactions with putative receptors (e.g., serotonin or dopamine receptors due to the piperazine group) .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

  • LCMS-triggered fractionation to isolate and identify byproducts .
  • X-ray crystallography of crystalline impurities to determine structural deviations .
  • DoE (Design of Experiments) to statistically optimize reaction parameters and minimize side products .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay condition differences (e.g., pH, serum content). Standardize protocols using CLSI guidelines .
  • Batch-to-batch purity variations . Implement QC via orthogonal methods (e.g., HPLC + NMR) for each batch .

Q. What explains divergent solubility results in polar vs. non-polar solvents?

The compound’s amphiphilic nature (polar acetamide vs. hydrophobic trifluoromethoxy group) requires:

  • Solubility parameter calculations (Hansen parameters) to predict solvent compatibility .
  • Co-solvency studies (e.g., PEG-400/water mixtures) to improve dissolution for in vivo testing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Piperazine coupling4-(4-Fluorophenyl)piperazine, DMF, 60°C7892%
Acetamide formation4-(Trifluoromethoxy)aniline, EDC/HOBt6595%
PurificationReverse-phase HPLC (C18 column)->99%

Q. Table 2. Biological Activity Profiling

Assay TypeTarget/ModelResultReference
Kinase inhibitionEGFR (IC₅₀)12.3 µM
CytotoxicityHeLa cells (48h)EC₅₀ = 8.7 µM
Metabolic stabilityHuman liver microsomest₁/₂ = 45 min

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